Cas no 1807266-89-2 (Ethyl 2-chloro-6-cyano-3-ethylphenylacetate)

Ethyl 2-chloro-6-cyano-3-ethylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-6-cyano-3-ethylphenylacetate
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- インチ: 1S/C13H14ClNO2/c1-3-9-5-6-10(8-15)11(13(9)14)7-12(16)17-4-2/h5-6H,3-4,7H2,1-2H3
- InChIKey: IQBBLIMUPOTIOW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C#N)C=1CC(=O)OCC)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.1
Ethyl 2-chloro-6-cyano-3-ethylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000831-1g |
Ethyl 2-chloro-6-cyano-3-ethylphenylacetate |
1807266-89-2 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
Ethyl 2-chloro-6-cyano-3-ethylphenylacetate 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
Ethyl 2-chloro-6-cyano-3-ethylphenylacetateに関する追加情報
Ethyl 2-chloro-6-cyano-3-ethylphenylacetate: A Comprehensive Overview
Ethyl 2-chloro-6-cyano-3-ethylphenylacetate, with the CAS number 1807266-89-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with chlorine, cyano, and ethyl groups, along with an ethyl ester group. The Ethyl 2-chloro-6-cyano-3-ethylphenylacetate structure is notable for its potential applications in drug design, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of Ethyl 2-chloro-6-cyano-3-ethylphenylacetate in the development of bioactive compounds. Researchers have explored its role as a precursor in the synthesis of various pharmaceutical agents, particularly in the context of anti-inflammatory and anticancer drugs. The presence of the cyano group and chlorine substituent in the molecule contributes to its unique electronic properties, making it a valuable intermediate in organic synthesis.
The synthesis of Ethyl 2-chloro-6-cyano-3-ethylphenylacetate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. This is followed by a series of substitution and esterification reactions to introduce the desired functional groups. The optimization of these reaction conditions has been a focus of recent research, with studies aiming to improve yield and selectivity while minimizing environmental impact.
In terms of applications, Ethyl 2-chloro-6-cyano-3-ethylphenylacetate has shown promise in the field of agrochemistry. Its ability to act as a precursor for herbicides and insecticides has been explored in several studies. For instance, researchers have investigated its role in the development of new-generation pesticides that are both effective and environmentally friendly. The compound's stability under various environmental conditions makes it an attractive candidate for agricultural applications.
Another area where Ethyl 2-chloro-6-cyano-3-ethylphenylacetate has demonstrated potential is in materials science. Its unique electronic properties make it suitable for use in the synthesis of advanced polymers and organic semiconductors. Recent breakthroughs in this field have leveraged the compound's ability to form stable covalent bonds with other organic molecules, leading to the development of high-performance materials for electronic devices.
From a structural perspective, Ethyl 2-chloro-6-cyano-3-ethylphenylacetate exhibits a high degree of symmetry, which contributes to its stability and reactivity. The ethoxy group attached to the acetate moiety plays a crucial role in modulating the compound's solubility and reactivity under different conditions. This makes it an ideal candidate for use in various chemical reactions, including nucleophilic substitutions and condensation reactions.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of Ethyl 2-chloro-6-cyano-3-ethylphenylacetate. Using density functional theory (DFT), researchers have been able to map out the molecular orbitals and predict reactivity patterns under different reaction conditions. These findings have significantly enhanced our understanding of the compound's behavior in synthetic processes.
In conclusion, Ethyl 2-chloro-6-cyano-3-(chlorophenylethoxy)acetophenone continues to be a subject of intense research due to its versatile properties and wide-ranging applications. Its role as an intermediate in drug development, agrochemicals, and materials science underscores its importance in modern chemistry. As research progresses, we can expect even more innovative uses for this fascinating compound.
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